Cas no 2310199-64-3 (1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one)
1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one
- 1-cyclopropyl-3-(2-methoxy-5-methylanilino)pyrazin-2-one
- 1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one
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- Inchi: 1S/C15H17N3O2/c1-10-3-6-13(20-2)12(9-10)17-14-15(19)18(8-7-16-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,16,17)
- InChI Key: XTYIHBCRURRNEJ-UHFFFAOYSA-N
- SMILES: O=C1C(NC2C=C(C)C=CC=2OC)=NC=CN1C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 442
- XLogP3: 1.7
- Topological Polar Surface Area: 53.9
1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6616-6323-2μmol |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6323-5μmol |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6323-10μmol |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6323-20μmol |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6323-1mg |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6323-2mg |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6323-3mg |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6323-4mg |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6323-5mg |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6616-6323-10mg |
1-cyclopropyl-3-[(2-methoxy-5-methylphenyl)amino]-1,2-dihydropyrazin-2-one |
2310199-64-3 | 10mg |
$79.0 | 2023-09-07 |
1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one
Research Briefing on 1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one (CAS: 2310199-64-3)
Recent studies on the compound 1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one (CAS: 2310199-64-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique pyrazinone core and cyclopropyl substitution, has demonstrated promising biological activities, particularly in the modulation of specific enzymatic pathways. The following briefing synthesizes the latest research findings, focusing on its synthesis, mechanism of action, and potential applications.
The synthesis of 1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one involves a multi-step process, as detailed in recent publications. Key steps include the cyclization of appropriately substituted precursors under controlled conditions, followed by purification via high-performance liquid chromatography (HPLC). Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have confirmed the compound's structural integrity, with CAS registry number 2310199-64-3 serving as a unique identifier in chemical databases.
Mechanistic studies have revealed that this compound exhibits selective inhibition against certain kinase targets, which are implicated in inflammatory and oncogenic pathways. In vitro assays using human cell lines have shown dose-dependent suppression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Furthermore, molecular docking simulations indicate strong binding affinity to the ATP-binding sites of target kinases, corroborating its inhibitory effects observed in biochemical assays.
Recent preclinical evaluations have expanded the scope of this compound's therapeutic potential. Animal models of rheumatoid arthritis treated with 1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one exhibited significant reduction in joint inflammation and tissue damage, with minimal off-target effects. Pharmacokinetic studies revealed favorable bioavailability and half-life, supporting its candidacy for further development. However, challenges such as metabolic stability and formulation optimization remain areas of active investigation.
In conclusion, 1-cyclopropyl-3-(2-methoxy-5-methylphenyl)amino-1,2-dihydropyrazin-2-one represents a promising scaffold for drug development, with demonstrated efficacy in modulating disease-relevant pathways. Ongoing research aims to refine its pharmacological profile and explore its applications in other therapeutic areas. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into clinical trials, pending successful completion of requisite safety and efficacy studies.
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